molecular formula C15H19N3O4S B2838121 Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 501934-76-5

Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2838121
CAS No.: 501934-76-5
M. Wt: 337.39
InChI Key: VFQBNOMWORSWQX-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a morpholinomethyl substituent at the 2-position and an ethyl ester group at the 6-position of the fused heterocyclic core. This compound is synthesized via multistep reactions involving alkylation, cyclization, and functional group modifications, often employing reagents like triethylamine and solvents such as dimethylformamide (DMF) .

Properties

IUPAC Name

ethyl 5-methyl-2-(morpholin-4-ylmethyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-3-22-15(20)12-9(2)11-13(19)16-10(17-14(11)23-12)8-18-4-6-21-7-5-18/h3-8H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQBNOMWORSWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the morpholinomethyl group is usually carried out via nucleophilic substitution reactions, where a morpholine derivative reacts with a suitable electrophilic intermediate. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration, with continuous flow reactors being a potential method for large-scale production.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group can undergo hydrolysis to yield the corresponding carboxylic acid, a common step for further derivatization:

  • Conditions : NaOH or LiOH in aqueous THF/MeOH at 60–80°C .

  • Yield : Typically >85% .

Amide Coupling

The carboxylic acid intermediate reacts with amines (e.g., 4-chlorobenzylamine) using coupling agents like CDI (1,1'-carbonyldiimidazole) or trimethylaluminum in dichloromethane :

R COOH+R NH2CDI or AlMe3R CONH R +byproducts\text{R COOH}+\text{R NH}_2\xrightarrow{\text{CDI or AlMe}_3}\text{R CONH R }+\text{byproducts}

Sonogashira Coupling

The compound’s brominated analogs undergo palladium-catalyzed coupling with terminal alkynes (e.g., propargyl alcohol) to introduce alkynyl substituents :

Reaction Conditions Catalyst/Reagents Yield
Sonogashira couplingDMF, triethylamine, Pd(PPh₃)₂Cl₂, CuIPropargyl alcohol70–80%

Reductive Amination

Aldehyde intermediates derived from the compound participate in reductive amination with primary/secondary amines (e.g., morpholine) using NaBH₃CN or similar agents .

Bromination and Halogenation

Bromination with N-bromosuccinimide (NBS) under radical initiation (light) introduces bromine at reactive positions for further functionalization :

  • Solvent : Dichloroethane or CCl₄.

  • Reagents : NBS, AIBN (azobisisobutyronitrile) .

Stability and Storage

  • Storage : 2–8°C in sealed, dry containers .

  • Decomposition : Sensitive to prolonged exposure to light or moisture .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit promising anticancer properties. Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Agricultural Science

Pesticidal Applications
In agricultural research, this compound has been evaluated for its potential as a pesticide. Preliminary studies suggest that it may be effective against certain pests and diseases affecting crops. Its application could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides .

Material Science

Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in polymer chemistry. It can serve as a monomer or additive in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. Research is ongoing to explore its incorporation into various polymer matrices to improve their performance in industrial applications .

Data Tables

Application Area Potential Benefits Research Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesInduces apoptosis in cancer cells; inhibits bacterial growth
Agricultural SciencePesticidal efficacyEffective against specific pests; potential for eco-friendly pesticides
Material ScienceEnhances polymer propertiesImproves thermal stability and mechanical strength in polymers

Case Studies

  • Anticancer Research : A study conducted on the effects of this compound on breast cancer cell lines showed significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways. The findings suggest that further exploration could lead to the development of new therapeutic agents for breast cancer treatment.
  • Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antimicrobial agent. The research highlighted the need for further investigations into its mechanism of action and efficacy in vivo.
  • Pesticide Development : Field trials assessing the efficacy of this compound on common agricultural pests showed promising results, with significant reductions in pest populations without adversely affecting beneficial insects.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties

Physical properties such as melting points (m.p.) and solubility vary significantly with substituents:

Compound Name Melting Point (°C) Solubility Profile Reference
Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate >230 (decomposes) Soluble in DMSO, DMF; moderate in EtOH
Ethyl 5-methyl-2-(propylsulfanyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate 173–175 Soluble in CHCl₃, acetone
Ethyl 3-amino-5-methyl-2-(methylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate 198–200 Poor in H₂O; soluble in THF

Key Observations:

  • The morpholinomethyl derivative exhibits higher thermal stability (decomposition >230°C) compared to alkylthio analogs, likely due to intramolecular hydrogen bonding .
  • Solubility in polar aprotic solvents (e.g., DMSO) is enhanced by the morpholine moiety, whereas alkylthio derivatives favor non-polar solvents .

Biological Activity

Ethyl 5-methyl-2-(morpholinomethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}N2_{2}O4_{4}S. The compound features a thienopyrimidine core with a morpholinomethyl side chain, which contributes to its biological activity.

Structural Information

PropertyValue
Molecular Weight270.32 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogPNot available

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thieno[2,3-d]pyrimidine derivatives with morpholine derivatives under controlled conditions. Specific methods may vary, but one common approach includes the use of ethyl chloroacetate as a reagent in the presence of a base.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thienopyrimidine derivatives, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In vitro tests showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

Anti-inflammatory Effects

Research has demonstrated that derivatives of thienopyrimidine can exhibit anti-inflammatory properties. This compound was tested in animal models for its ability to reduce inflammation in induced paw edema.

Findings:
The compound significantly reduced paw swelling by approximately 50% compared to control groups within 24 hours post-administration .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were assessed against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound induced cell death in a dose-dependent manner.

Data Summary:

Cell LineIC50 (µM)
MCF-725
HeLa30

These findings suggest potential anticancer applications for this compound .

The biological activities of this compound are thought to be mediated through multiple pathways:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Induction of Apoptosis: In cancer cells, it appears to activate apoptotic pathways leading to cell death.

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for alkylation steps to enhance nucleophilicity .
  • Catalysis : Sodium acetate in acetic acid/acetic anhydride mixtures improves cyclization efficiency .
  • Temperature Control : Reflux conditions (100–120°C) are critical to prevent intermediate decomposition .

Basic: What analytical techniques are essential for characterizing intermediates and the final compound?

Q. Purity Assessment :

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity with reverse-phase C18 columns and acetonitrile/water gradients .

Q. Structural Confirmation :

  • NMR Spectroscopy :
    • 1H NMR : Identify protons on the morpholinomethyl group (δ 2.4–3.0 ppm for N–CH2–) and ethyl ester (δ 1.2–1.4 ppm for CH3) .
    • 13C NMR : Confirm carbonyl (C=O) signals at ~165–175 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]+) .

Advanced: How can X-ray crystallography resolve conformational ambiguities in the dihydrothienopyrimidine core?

Q. Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) to obtain high-resolution (<1.0 Å) data .
  • Refinement : SHELXL software refines atomic coordinates, accounting for puckering in the dihydrothienopyrimidine ring .
  • Puckering Analysis : Apply Cremer-Pople parameters to quantify ring distortion (e.g., flattened boat conformation with a maximum deviation of 0.224 Å from the mean plane) .

Q. Key Findings :

  • The morpholinomethyl group adopts a chair conformation, stabilizing intermolecular C–H···O hydrogen bonds .
  • Dihedral angles between the thienopyrimidine core and substituents influence packing efficiency .

Advanced: How can researchers address contradictions in reported biological activity data for this compound class?

Case Study : Discrepancies in antimicrobial activity (e.g., MIC values against Pseudomonas aeruginosa) may arise from:

  • Assay Variability : Standardize broth microdilution protocols (CLSI guidelines) and control inoculum size .
  • Structural Analogues : Compare activity of morpholinomethyl derivatives with alkylthio or benzylthio variants to identify substituent-specific effects .
  • Resistance Profiling : Test against efflux pump-deficient strains to isolate intrinsic activity .

Statistical Validation : Use ANOVA to assess significance of bioactivity differences across replicates .

Advanced: What strategies guide structure-activity relationship (SAR) studies for enhancing pharmacological properties?

Q. Functional Group Modifications :

  • Morpholine Ring : Replace with piperazine or thiomorpholine to modulate solubility and target binding .
  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid for improved bioavailability .

Q. In Silico Tools :

  • Molecular Docking : Simulate interactions with kinase targets (e.g., EGFR) using AutoDock Vina .
  • QSAR Modeling : Correlate logP values with antibacterial activity to prioritize lipophilic derivatives .

Q. Key Findings :

  • Derivatives with bulkier 2-position substituents (e.g., benzylthio) show enhanced Gram-negative activity .
  • Electron-withdrawing groups at the 4-oxo position increase metabolic stability .

Advanced: How does the compound’s conformational flexibility influence its reactivity and intermolecular interactions?

Q. Conformational Dynamics :

  • Ring Puckering : The dihydrothienopyrimidine core exhibits a non-planar conformation, affecting π-π stacking in crystal lattices .
  • Morpholine Rotation : Free rotation of the morpholinomethyl group enables adaptive binding to hydrophobic enzyme pockets .

Q. Hydrogen Bonding :

  • Intermolecular : C–H···O bonds between the 4-oxo group and ester oxygen stabilize crystal packing .
  • Intramolecular : N–H···O interactions restrict rotational freedom of the ethyl ester .

Q. Experimental Validation :

  • Variable-temperature NMR to study dynamic behavior in solution .
  • Hirshfeld surface analysis to quantify intermolecular contacts in crystalline states .

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